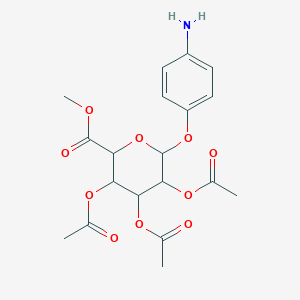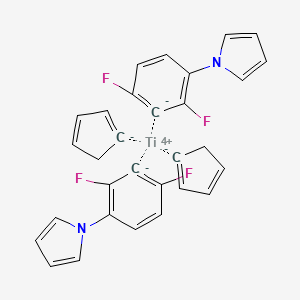
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene is an organometallic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two 2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl groups coordinated to a central titanium atom, forming a titanocene structure. The presence of fluorine atoms and pyrrolyl groups imparts distinct reactivity and stability to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene typically involves the following steps:
Preparation of 2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl precursor: This step involves the reaction of 2,6-difluorobenzene with pyrrole under specific conditions to introduce the pyrrolyl group.
Formation of the titanocene complex: The precursor is then reacted with a titanium source, such as titanium tetrachloride, in the presence of a reducing agent to form the desired titanocene complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.
化学反应分析
Types of Reactions
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium(IV) species.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The fluorine atoms and pyrrolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like organolithium or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its stability and reactivity.
作用机制
The mechanism by which Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The titanium center acts as a Lewis acid, facilitating various catalytic reactions.
Biological Interactions: The compound can bind to DNA and proteins, potentially disrupting cellular processes and leading to anticancer effects.
Material Properties: Its unique structure allows it to form stable complexes with other materials, enhancing their properties.
相似化合物的比较
Similar Compounds
Bis(cyclopentadienyl)titanium dichloride: Another titanocene compound with cyclopentadienyl ligands instead of 2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl groups.
Bis(2,6-difluorophenyl)titanocene: Similar to the compound but lacks the pyrrolyl groups.
Uniqueness
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene is unique due to the presence of both fluorine atoms and pyrrolyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
属性
分子式 |
C30H22F4N2Ti |
|---|---|
分子量 |
534.4 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(4+) |
InChI |
InChI=1S/2C10H6F2N.2C5H5.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-3H,4H2;/q4*-1;+4 |
InChI 键 |
HBDFAESDYBIWTP-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


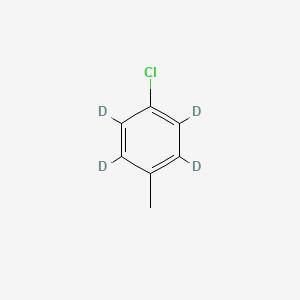

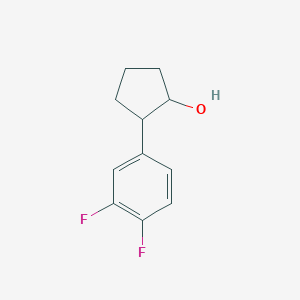
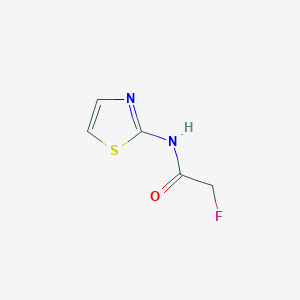

![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)
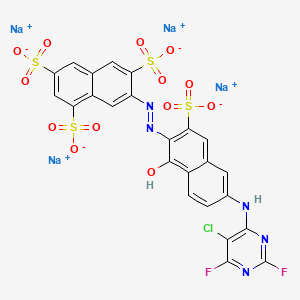
![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
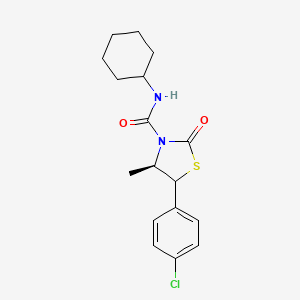
![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)
